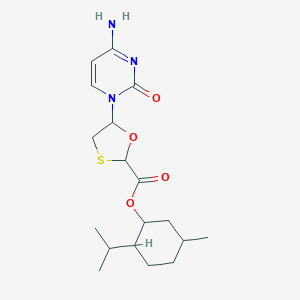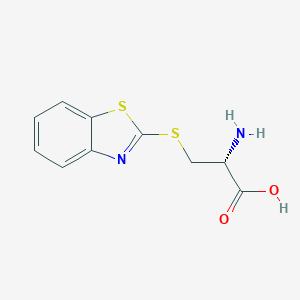
S-(2-Benzothiazolyl)cysteine
Vue d'ensemble
Description
S-(2-Benzothiazolyl)cysteine (BTC) is a cysteine conjugate that has been studied for its potential in delivering drugs to specific sites within the body, such as the kidneys. The compound has been used to assess the activity of enzymes known as cysteine conjugate beta-lyases (beta-lyase), which are present in mammalian liver, kidneys, and intestinal microflora . These enzymes play a role in the metabolism of BTC, leading to the formation of various metabolites that can be detected in different tissues and excreted in urine .
Synthesis Analysis
The synthesis of BTC involves the conjugation of cysteine with 2-benzothiazolyl groups. While the specific synthesis methods are not detailed in the provided papers, the use of BTC as a substrate in assays suggests that it can be reliably produced and utilized in experimental settings . The production of BTC is crucial for the study of beta-lyase activity, as it serves as the substrate from which metabolites are derived during enzymatic reactions .
Molecular Structure Analysis
The molecular structure of BTC consists of a cysteine amino acid linked to a 2-benzothiazolyl moiety. This structure is significant because it allows BTC to serve as a substrate for beta-lyase enzymes, which cleave the cysteine conjugate to produce pyruvate, ammonia, and thiols, such as 2-mercaptobenzothiazole . The molecular structure of BTC is therefore central to its role in the study of beta-lyase activity.
Chemical Reactions Analysis
BTC undergoes enzymatic reactions mediated by beta-lyase enzymes, resulting in the production of metabolites such as 2-mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid . These metabolites are formed in various tissues, including the liver and kidneys, and can be detected in plasma and urine . The enzymatic reaction involving BTC is a key focus of research, as it provides insights into the metabolism of cysteine conjugates and the activities of beta-lyase enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of BTC and its metabolites are important for understanding their behavior in biological systems. For instance, the intense absorbance of 2-mercaptobenzothiazole at 321 nm allows for its quantification in assays designed to measure beta-lyase activity . The solubility, stability, and reactivity of BTC and its metabolites are also relevant to their detection and measurement in various biological samples .
Applications De Recherche Scientifique
Drug Metabolism & Disposition
- Scientific Field : Pharmacology
- Application Summary : BTC is used as a marker of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities .
- Methods of Application : In this study, in vivo beta-lyase activity was assessed using BTC. 2-Mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid were major metabolites of BTC in rat liver, kidney, plasma, and urine .
- Results : Total metabolite concentrations in liver, kidney, or plasma at 30 min were similar and were higher than that detected at 3 hr; metabolites were mostly in the glucuronide form .
Bioimaging
- Scientific Field : Biochemistry
- Application Summary : A novel fluorescent probe for cysteine was presented, which is based on a 2-benzothiazolyl-6-quinazolinyl-4-methylphenol moiety as fluorophore and a 2,4-dinitrobenzenesulfonyl moiety as detection functioned group .
- Methods of Application : The probe presented a rapid and specific turn on response to Cys under physiological conditions, which could be convenient observed by the naked eyes .
- Results : The probe was applied to monitor the endogenous Cys in living cells and mice .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPTLCTECPKGY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192947 | |
| Record name | S-(2-Benzothiazolyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Benzothiazolyl)cysteine | |
CAS RN |
399-82-6 | |
| Record name | S-(2-Benzothiazolyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Benzothiazolyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



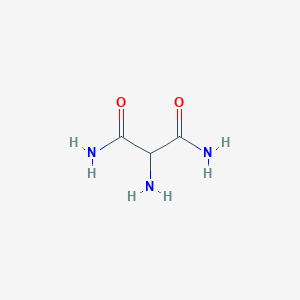
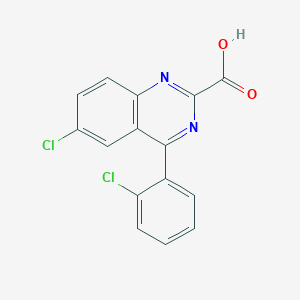
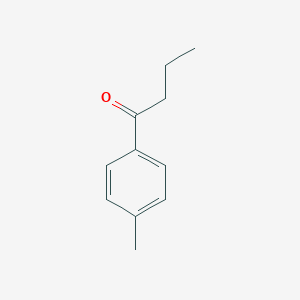

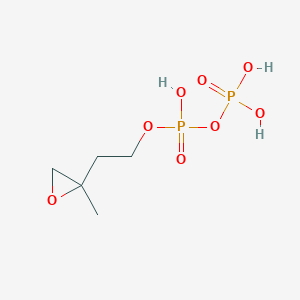
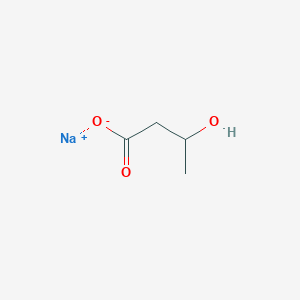
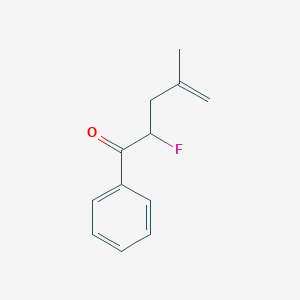

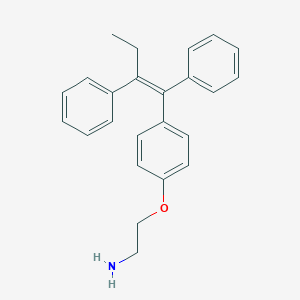
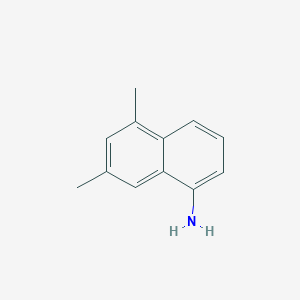
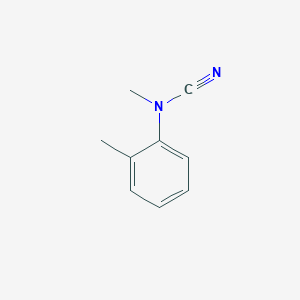
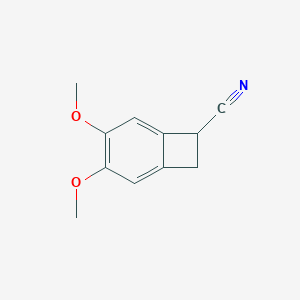
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
